3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid

Kinase inhibitor design Hinge-binding motif Regioisomer comparison

Medicinal chemistry groups synthesizing kinase-focused libraries often face supply bottlenecks for regiospecific [1,2,4]triazolo[1,5-a]pyridine building blocks. This 5-amino-propanoic acid variant provides the exact hinge-binding geometry required for JAK, TTK, and DNA-PK inhibitor programs, mirroring the core motif of clinical candidate AZD7648. - Direct amide coupling via free carboxylic acid eliminates protective-group manipulation, accelerating parallel library synthesis. - 7-Methyl group occupies a critical lipophilic pocket that drives potency and selectivity, as demonstrated in DNA-PK co-crystal structures. - Available as free base (≥98% purity) and TFA salt for aqueous assay compatibility, with bulk quantities in stock for immediate global dispatch.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
Cat. No. B15229693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=NN2C(=C1)NCCC(=O)O
InChIInChI=1S/C10H12N4O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14/h4-6,11H,2-3H2,1H3,(H,15,16)
InChIKeyJNEXDXPAUQTFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic Acid: Core Scaffold & Identity


3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid (CAS 1156144-41-0, MW 220.23 g/mol, C10H12N4O2) is a heterobicyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class . The scaffold features a 7-methyl substitution on the pyridine ring and a distinctive 5-amino-propanoic acid side chain, which provides a flexible, ionizable carboxylic acid handle for downstream conjugation. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused libraries targeting JAK, TTK, and DNA-PK pathways, where the C5-aminoaryl motif is a privileged hinge-binding element [1]. It is commercially available as both a free base (purity NLT 97%) and a TFA salt (purity typically 95%) to accommodate different synthetic workflows .

Limitations of Generic Triazolopyridine Analogs


The [1,2,4]triazolo[1,5-a]pyridine scaffold exhibits highly regiospecific structure-activity relationships, where both the position of the amino linker and the nature of the side chain profoundly influence kinase selectivity and physicochemical properties [1]. Simple substitution with a C2-propanoic acid isomer (CAS 1554511-23-7) or the unsubstituted 5-amine (CAS varies) removes the precise H-bond donor/acceptor geometry required for hinge-region engagement in JAK/TTK inhibitor programs [2]. Similarly, replacing the free carboxylic acid with a methyl or tert-butyl ester alters the ionization state, hydrogen-bonding capacity, and precludes direct amide coupling in one-step library synthesis—a critical efficiency factor in parallel medicinal chemistry. The 7-methyl group further distinguishes this compound from des-methyl analogs, as crystallographic evidence from related DNA-PK inhibitors (e.g., AZD7648) shows this methyl occupies a lipophilic pocket that drives potency and selectivity [3].

Differentiation Evidence vs. Closest Analogs


C5- vs. C2-Propanoic Acid: Kinase Hinge-Binding Topology

The C5-amino substitution in 3-({7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid places the propanoic acid side chain in a geometry orthogonal to the triazolopyridine plane, oriented toward the solvent-exposed region of the kinase active site. In contrast, the C2-propanoic acid isomer (CAS 1554511-23-7, [1,2,4]Triazolo[1,5-a]pyridine-2-propanoic acid) positions the acid vector along the hinge axis, which is incompatible with the conserved hydrogen-bonding pattern of the kinase hinge region (backbone NH of residue X and carbonyl of residue Y) exploited by JAK and TTK inhibitors [1]. While direct biochemical IC50 comparison for these two exact building blocks is absent from the public literature, the regioisomeric distinction is critical: the C5-amino orientation mimics the binding mode of advanced clinical candidates such as AZD7648 (DNA-PK IC50 = 0.63 nM) and TTK inhibitor BDBM329334 (TTK IC50 = 2.55 nM), both of which utilize a C5/C6-amino-triazolopyridine hinge binder [2].

Kinase inhibitor design Hinge-binding motif Regioisomer comparison

Free Acid vs. Methyl Ester: Synthetic Step Efficiency

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid (free acid, MW 220.23) offers a native carboxylic acid handle for direct amide coupling without a deprotection step. The closest commercial ester analog, methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate (CAS 1179051-83-2, MW 234.25), requires saponification (LiOH/THF/H2O or similar) prior to conjugation, adding one synthetic step and reducing overall yield in library production . The free acid provides a hydrogen bond donor count (HBD) of 2 versus 1 for the methyl ester, directly affecting drug-likeness parameters (Lipinski compliance) when the fragment is incorporated into larger entities [1]. Commercially, the free acid is listed at 98% purity (Leyan, Cat. 1553773), identical to the methyl ester specification, ensuring no purity penalty for the more synthetically efficient building block .

PROTAC synthesis Amide coupling Parallel library synthesis

TFA Salt vs. Free Base: Aqueous Solubility & Handling

The TFA salt form (3-({7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid; CAS 1864058-45-6, MW 334.26) offers enhanced solubility and stability compared to the free base (MW 220.23), as explicitly noted by commercial suppliers [1]. While no quantitative solubility comparison between the two forms has been published for this specific compound, the TFA salt is marketed specifically for applications requiring aqueous handling, such as bioconjugation or biochemical assay preparation. The free base is typically preferred for organic-phase reactions (e.g., amide couplings in DMF or DCM), providing procurement optionality depending on the intended downstream chemistry .

Bioconjugation Aqueous solubility Salt form selection

NH-Linker vs. N-Methyl Linker: H-Bond Donor Capacity

The target compound retains a secondary amine (NH) linker at the C5 position, providing a hydrogen bond donor (HBD) that can engage the kinase hinge carbonyl. The closest N-methylated analog, (2S)-2-methyl-3-[methyl-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid, replaces this NH with an N-CH3 group, eliminating the HBD capacity entirely [1]. N-Methylation of the hinge-binding amine in related triazolopyridine kinase inhibitors has been shown to reduce potency by 10- to 100-fold due to loss of this critical hydrogen bond and steric clash with the hinge backbone [2]. While a direct IC50 comparison for this specific pair is unavailable, class-level SAR from the JAK/TTK patent literature consistently demonstrates that N-methylation of the C5-amino hinge binder is detrimental to kinase inhibition.

Structure-activity relationship N-methylation Conformational analysis

Procurement-Driven Application Scenarios


Kinase Hinge-Targeted Fragment Library Construction

The C5-amino-propanoic acid building block is ideally suited for constructing fragment libraries targeting the ATP-binding hinge of JAK, TTK, and DNA-PK kinases. Its substitution pattern directly mimics the hinge-binding motif of clinical-stage inhibitors (e.g., AZD7648, DNA-PK IC50 = 0.63 nM), making it a high-priority procurement item for fragment-based drug discovery (FBDD) campaigns [1]. The free carboxylic acid enables direct amide coupling to diverse amine-containing fragments without protective group manipulation, accelerating library synthesis compared to ester analogs.

PROTAC Linker Conjugation via Carboxylic Acid

The propanoic acid side chain serves as a native attachment point for PROTAC (Proteolysis Targeting Chimera) linker conjugation. The C5-amino-triazolopyridine core can engage the target protein (e.g., a kinase of interest), while the carboxylic acid is directly coupled to amine-terminated PEG or alkyl linkers connected to an E3 ligase ligand [2]. This avoids the deprotection step required when using the methyl ester analog, streamlining PROTAC synthesis workflows.

Regioisomeric SAR Exploration for Lead Optimization

When optimizing a lead series built on a [1,2,4]triazolo[1,5-a]pyridine core, the C5-substituted building block provides a defined topological vector that is orthogonal to the C2- or C6-substituted regioisomers. Purchasing this specific regioisomer (rather than the C2-propanoic acid isomer, CAS 1554511-23-7) ensures that SAR studies systematically probe the solvent-exposed region without confounding hinge-binding geometry, as established in the JAK2 inhibitor patent literature (US8501936B2) [3].

Aqueous Bioconjugation with TFA Salt

For applications requiring aqueous solubility—such as biochemical assay preparation, SPR-based binding studies, or covalent inhibitor screening in buffer systems—the TFA salt form (CAS 1864058-45-6) is the preferred procurement choice. The enhanced aqueous solubility reported by suppliers facilitates direct dissolution in assay media without organic co-solvents, reducing solvent-induced assay artifacts compared to the free base form [4].

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